molecular formula C17H13F3N2O3S B2586396 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034269-09-3

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2586396
CAS RN: 2034269-09-3
M. Wt: 382.36
InChI Key: UOIIHHDKZKNRRO-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as Furan-2-yl-pyridin-3-yl-methyl-3-(trifluoromethyl)benzenesulfonamide (FPB), is a chemical compound that has been extensively studied for its various scientific applications. FPB is a sulfonamide derivative that has shown potential in the field of medicinal chemistry, particularly in the development of drugs for the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Research has developed efficient methods for synthesizing sulfonylated furan derivatives, highlighting the compound's role in facilitating the preparation of furan or imidazo[1,2-a]pyridine derivatives through a metal-free, three-component domino reaction. This process demonstrates excellent functional group tolerance and efficiency, making it a valuable strategy for accessing a variety of sulfonylated compounds (Cui, Zhu, Li, & Cao, 2018).

Catalytic Applications

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been synthesized and used as ligands in Cp*Ir(pyridinesulfonamide)Cl precatalysts. These precatalysts have shown high activity in the transfer hydrogenation of various ketones, diones, and β-ketoesters. Remarkably, the catalysis can be performed in air, without the need for dried and degassed substrates, basic additives, or halide abstractors, demonstrating the compound's potential in catalytic applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Coordination Chemistry

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been reported, focusing on their prospective ligands for metal coordination. The study sheds light on the significant influence of substituents on the compounds' conformation and the resulting supramolecular architectures, important for understanding their coordination chemistry and potential applications in material science (Jacobs, Chan, & O'Connor, 2013).

Antimicrobial Activity

A study describes the synthesis of N-pyridin-3-yl-benzenesulfonamide and its evaluation for antimicrobial activity. The compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential as a foundation for developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-5-1-6-14(10-13)26(23,24)22-11-12-4-2-8-21-16(12)15-7-3-9-25-15/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIIHHDKZKNRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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